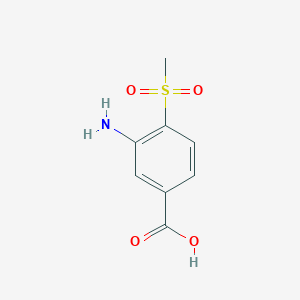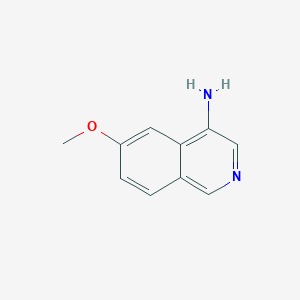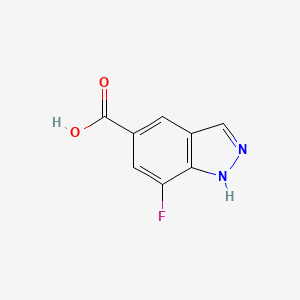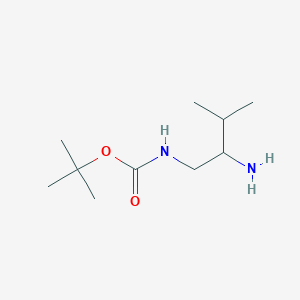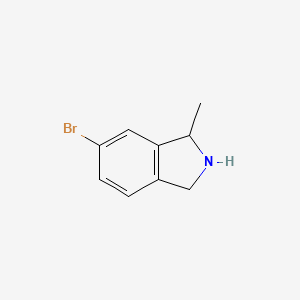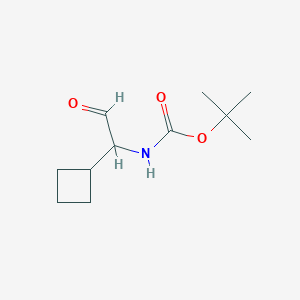![molecular formula C8H5ClN2O2 B7964497 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B7964497.png)
3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Overview
Description
3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of novel pyrrolopyridine analogs and derivatives, which can be used in the development of pharmaceuticals and organic compounds. For instance, Bencková and Krutošíková (1997) synthesized derivatives of pyrrolofuro[3,2-c]pyridine carboxylic acid, which is structurally similar to 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (Bencková & Krutošíková, 1997).
Research into the antibacterial properties of pyrrolopyridine derivatives, as demonstrated by Toja et al. (1986), who synthesized a series of pyrrolopyridine carboxylic acids, one of which showed in vitro antibacterial activity (Toja et al., 1986).
Theoretical and experimental studies on the functionalization reactions of pyrrolopyridine derivatives, as seen in the work of Yıldırım et al. (2005), who examined the reaction mechanisms of pyrazole carboxylic acid derivatives (Yıldırım et al., 2005).
Exploration of the synthesis and characterization of pyrrolopyridine derivatives for applications in material sciences, such as in the study by Shen et al. (2012), focusing on pyrazole carboxylic acid methyl esters and their structural analysis (Shen et al., 2012).
Investigation into the luminescent properties of complexes involving pyridine derivatives, as shown by Ye et al. (2013) in their study of Nd3+-doped complexes with pyridine derivatives, indicating potential applications in optoelectronics and sensing technologies (Ye et al., 2013).
Studies on the regiochemistry of reactions involving pyridine derivatives, as explored by De Rosa et al. (2015), who examined the effects of acids, bases, and Lewis acids on the reaction of amines with trifluoromethyl-β-diketones, leading to pyrrolopyridines (De Rosa et al., 2015).
properties
IUPAC Name |
3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6/h1-3,10H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPDANAEZMNOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


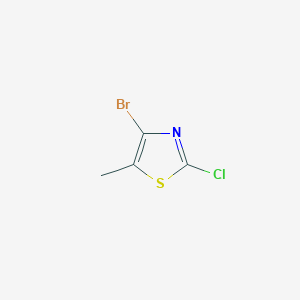
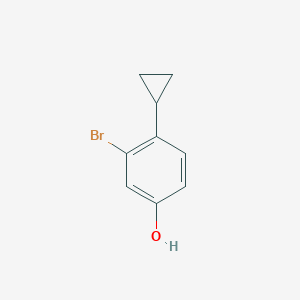
![6-bromo-Furo[2,3-d]pyrimidin-4-amine](/img/structure/B7964445.png)
![2-Bromothiazolo[4,5-b]pyridine](/img/structure/B7964459.png)
